N-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrazin-2-amine
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Overview
Description
N-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrazin-2-amine is a synthetic organic compound that features a unique combination of functional groups, including a bromofuran moiety, an azetidine ring, and a pyrazine ring
Mechanism of Action
Target of Action
The primary target of N-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrazin-2-amine, also known as (5-Bromofuran-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone, is the cyclooxygenase-2 (COX-2) protein . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever.
Mode of Action
The compound interacts with the COX-2 protein through a process known as molecular docking . This interaction results in the inhibition of the COX-2 enzyme, thereby reducing the production of prostaglandins. The compound’s good binding affinity suggests that it could be a potential COX-2 inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrazin-2-amine typically involves multiple steps, starting with the preparation of the bromofuran moiety. One common method involves the bromination of furan-2-carboxylic acid to obtain 5-bromofuran-2-carboxylic acid. This intermediate is then coupled with azetidine-3-amine using a coupling agent such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and possible biological activities.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.
Materials Science: Its unique functional groups may contribute to the development of novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(5-bromofuran-2-carbonyl)isonicotinohydrazide: This compound shares the bromofuran moiety and has shown potential as a cyclooxygenase-2 (COX-2) inhibitor.
5-bromofuran-2-carboxylic acid derivatives: These compounds are structurally similar and have been studied for various pharmacological activities.
Uniqueness
N-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrazin-2-amine is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O2/c13-10-2-1-9(19-10)12(18)17-6-8(7-17)16-11-5-14-3-4-15-11/h1-5,8H,6-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBJQXCYWDKYEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(O2)Br)NC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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